molecular formula C21H20N2O3S B2360334 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 941900-19-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No.: B2360334
CAS No.: 941900-19-2
M. Wt: 380.46
InChI Key: QJVBORNGJKYQIH-UHFFFAOYSA-N
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Description

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide” is a chemical compound with the molecular formula C17H22N2O2 . It has a molecular weight of 286.37 g/mol .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C17H22N2O2/c1-12(20)19-10-4-7-14-11-15(8-9-16(14)19)18-17(21)13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21) . The Canonical SMILES string is CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCC3 .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 49.4 Ų and a complexity of 404 . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 286.168127949 g/mol .

Scientific Research Applications

Protein Kinase Inhibition

Isoquinolinesulfonamides, including compounds structurally related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds exhibit selective inhibition toward certain protein kinases, which could have implications for understanding the physiological functions of various protein kinases and for the development of new types of medicines (Hidaka et al., 1984).

Allosteric Modulation

Studies have explored the synthesis and pharmacological characterization of a series of chemically related allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), showing how minimal changes in chemical structure can exert profound effects on pharmacological properties. These findings highlight the diversity of pharmacological interactions possible with compounds similar to this compound, and their potential applications in modulating receptor activities (Gill et al., 2012).

Metal Ion Interaction

Research on sulfonamides containing 8-aminoquinoline has revealed their ability to form complexes with metal ions such as Ni(II), demonstrating potential applications in coordination chemistry and materials science. The study of their crystalline structures provides insights into their binding modes and interactions with metal ions, which could inform the design of new metal-organic frameworks or catalytic systems (Macías et al., 2002).

Antiproliferative Activities

Certain derivatives of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide, structurally related to this compound, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These studies highlight the potential of such compounds in the development of new anticancer agents (Chen et al., 2013).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15(24)23-12-4-7-18-13-19(9-11-21(18)23)22-27(25,26)20-10-8-16-5-2-3-6-17(16)14-20/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVBORNGJKYQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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